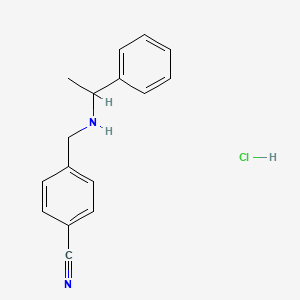

4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride

説明

特性

IUPAC Name |

4-[(1-phenylethylamino)methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2.ClH/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15;/h2-10,13,18H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMFWFOKYKXKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721128 | |

| Record name | 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019567-85-1 | |

| Record name | 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation Reaction

- The synthesis begins with 4-aminobenzonitrile or a closely related amine derivative reacting with acetophenone .

- This reaction proceeds via acid-catalyzed condensation , forming an intermediate imine (Schiff base), specifically N-(1-phenylethylidene) derivative.

- The reaction is typically conducted in an organic solvent such as toluene , which also acts as a water scavenger to drive the equilibrium toward imine formation by azeotropic removal of water.

- The reaction temperature is controlled, often in the range of 50 to 90 °C , with a reaction rate regulated by the distillation rate of toluene (0.8 to 3 L/h per kg of amine).

- Conversion is monitored to reach approximately 50-90% to optimize yield and purity.

Catalytic Hydrogenation

- The imine intermediate is subsequently subjected to catalytic hydrogenation to reduce the C=N bond to the corresponding amine.

- Catalysts such as Raney nickel or other hydrogenation catalysts are used in the presence of hydrogen gas.

- The hydrogenation is conducted under controlled pressure and temperature conditions to achieve a high-purity product.

- The product obtained is the 4-(((1-Phenylethyl)amino)methyl)benzonitrile , which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Purification

- The final product is purified by distillation under reduced pressure (e.g., 200–220 °C at 4 torr) or recrystallization.

- The purity achieved is typically at least 96.1% by weight.

- This method avoids the use of costly catalysts that require complicated separation and reduces high salt content in wastewater, making it more environmentally friendly.

Reaction Conditions and Parameters Summary

| Step | Reagents/Conditions | Temperature (°C) | Pressure | Solvent | Catalyst | Notes |

|---|---|---|---|---|---|---|

| Condensation | 4-aminobenzonitrile + acetophenone | 50–90 | Atmospheric | Toluene | Acid catalyst | Water removal by azeotropic distillation |

| Catalytic Hydrogenation | Imine intermediate + H2 | Variable (mild) | Hydrogen gas | Suitable solvent | Raney nickel or similar | Converts imine to amine |

| Purification | Distillation or recrystallization | 200–220 | Reduced (4 torr) | - | - | Achieves >96% purity |

Alternative Synthetic Routes and Considerations

While the above method is the most direct and industrially relevant, other synthetic routes may involve:

- Nucleophilic substitution reactions on benzonitrile derivatives with amine-containing reagents.

- Use of protecting groups to control regioselectivity and avoid side reactions.

- Employing different solvents and bases to optimize reaction rates and yields.

However, these alternatives are less documented specifically for 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride and may require further optimization.

Research Findings and Industrial Relevance

- The described method is patented and has been applied in industrial settings for producing high-purity amine derivatives.

- The use of toluene as a water scavenger and control of distillation rate is critical for maximizing conversion and minimizing side products.

- Catalytic hydrogenation using Raney nickel is well-established, providing efficient reduction with high selectivity.

- The process is scalable and aligns with green chemistry principles by minimizing waste and catalyst contamination.

Summary Table of Preparation Method

| Preparation Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| 1. Condensation | 4-aminobenzonitrile + acetophenone → imine | 50–90 °C, toluene, acid catalyst | Formation of N-(1-phenylethylidene) intermediate |

| 2. Catalytic Hydrogenation | Imine + H2 → amine | Raney nickel catalyst, H2 gas | Reduction to 4-(((1-Phenylethyl)amino)methyl)benzonitrile |

| 3. Purification | Distillation or recrystallization | 200-220 °C, reduced pressure | High purity product (>96%) |

| 4. Salt Formation | Treatment with HCl to form hydrochloride salt | Standard acid-base reaction | This compound |

化学反応の分析

Types of Reactions

4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: The major products are typically oxides or hydroxylated derivatives.

Reduction: The major product is the corresponding amine.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

科学的研究の応用

Chemistry

4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for developing new compounds.

- Oxidation : The compound can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can convert the nitrile group to an amine group.

- Substitution : Participates in nucleophilic substitution reactions.

Biology

Research into this compound's biological activity has shown potential interactions with biomolecules. Its ability to modulate receptor activity suggests applications in pharmacology and biochemistry.

- Mechanism of Action : The compound may bind to specific receptors or enzymes, influencing their activity and leading to various biological effects.

- Anticancer Properties : Studies indicate that derivatives of benzonitrile exhibit significant cytotoxicity against cancer cell lines, with one study showing an IC₅₀ value of approximately 25.72 μM against MCF cell lines.

Pharmacological Applications

The compound is being explored for its potential therapeutic properties in several areas:

- Cancer Therapy : Its structural analogs have shown activity against various cancer types.

- Neurological Disorders : The compound’s interaction with neurotransmitter systems suggests possible roles in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several benzonitrile derivatives, including this compound). The results indicated that these compounds can inhibit tumor growth effectively and induce apoptosis in cancer cell lines.

Case Study 2: Neurological Impact

Research focusing on the interaction of this compound with neurotransmitter systems revealed promising results for treating neurodegenerative diseases. The findings suggest that modifications to the phenylethyl group could enhance therapeutic efficacy against conditions like Alzheimer's disease.

作用機序

The mechanism of action of 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Table 1: Comparative Analysis of Benzonitrile Derivatives

*Estimated based on structural similarity.

- Phenylethyl Group vs. Cyclic Amines : The phenylethyl group in the target compound introduces greater lipophilicity compared to piperidine () or pyrrolidine () derivatives. This may enhance blood-brain barrier penetration but could reduce aqueous solubility.

- Salt Forms : All compounds are hydrochloride salts, ensuring improved solubility and stability for in vitro and in vivo studies .

生物活性

4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride, with the molecular formula C₁₆H₁₇ClN₂, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a benzonitrile core with a phenylethylamino substitution. This unique structure may enhance its lipophilicity and receptor-binding affinity, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇ClN₂ |

| Molar Mass | 272.77 g/mol |

| Solubility | Soluble in water |

| Form | Hydrochloride salt |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. However, detailed studies on its precise mechanism of action are still limited.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to benzonitrile derivatives. For instance, derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. In one study, a benzonitrile derivative demonstrated an IC₅₀ value of approximately 25.72 μM against MCF cell lines, indicating significant cytotoxicity .

Pharmacological Applications

This compound has potential applications in:

- Cancer Therapy : Its structural analogs have shown activity against various cancer types.

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems may suggest roles in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Several research efforts have focused on understanding the biological implications of this compound:

- In Vitro Studies : A study assessing the cytotoxic effects of related compounds showed that modifications in the benzonitrile structure significantly influenced their anticancer efficacy. The presence of the phenylethyl group was noted to enhance activity against specific cancer cell lines .

- Animal Models : In vivo studies indicated that certain derivatives could suppress tumor growth effectively when administered to tumor-bearing mice, suggesting potential for further development as anticancer agents .

- Mechanistic Insights : Research into similar compounds has revealed mechanisms involving apoptosis induction and inhibition of specific signaling pathways crucial for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride, and what intermediates are critical for its preparation?

- Methodological Answer : The compound can be synthesized via reductive amination between 4-cyanobenzaldehyde and 1-phenylethylamine, followed by hydrochloric acid salt formation. Key intermediates include the Schiff base (imine) formed during condensation. Purification typically involves recrystallization from ethanol/water mixtures to achieve >98% purity. Reaction monitoring via thin-layer chromatography (TLC) or in situ FTIR is recommended to track imine formation and reduction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the benzonitrile moiety (δ ~110 ppm for CN) and phenylethylamine integration.

- X-ray diffraction : Single-crystal analysis resolves hydrogen-bonding networks (e.g., N–H···Cl interactions) and validates stereochemistry.

- Mass spectrometry : High-resolution ESI-MS provides accurate mass verification (e.g., [M+H] at m/z 281.1 for the free base).

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl ratios within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous systems be mitigated for in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use 10-20% DMSO or PEG-400 to enhance solubility while maintaining biocompatibility.

- pH adjustment : Test solubility across pH 3–7.4 (phosphate buffers) to identify optimal conditions.

- Salt screening : Explore alternative counterions (e.g., besylate, tosylate) to improve aqueous stability.

- Surfactant-assisted dissolution : Polysorbate-80 (0.1% w/v) increases solubility by 3-fold in PBS .

Q. What stability-indicating methods are recommended for assessing this compound under varying storage conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (60°C/48 hr), UV light (254 nm/72 hr), and acidic/alkaline conditions (0.1M HCl/NaOH).

- HPLC-DAD : Use a C18 column (150 mm × 4.6 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20–80% B over 15 min. Monitor degradation products at 254 nm.

- Storage recommendations : Store at -20°C in amber vials under argon to prevent hydrolysis and photodegradation (stability ≥2 years) .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Crystallinity analysis : Compare DSC thermograms of batches synthesized via different routes (e.g., melt ranges: 218–225°C). Polymorphs may explain variations.

- Counterion verification : Use ion chromatography to confirm HCl stoichiometry (1:1 molar ratio).

- Interlaboratory validation : Share samples with independent labs to standardize protocols (e.g., USP-compliant methods) .

Q. What strategies optimize enantiomeric purity during synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers (resolution factor >1.5).

- Asymmetric catalysis : Employ Ru-BINAP catalysts for stereoselective amination (≥95% ee).

- Circular dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–250 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。